1-(Cyclohexyloxy)-3-(4-(4-methoxyphenyl)piperazin-1-yl)propan-2-ol dihydrochloride
Description
This compound is a dihydrochloride salt featuring a propan-2-ol backbone substituted with a cyclohexyloxy group and a 4-(4-methoxyphenyl)piperazin-1-yl moiety. The dihydrochloride salt enhances aqueous solubility, making it suitable for pharmacological applications. Piperazine derivatives are widely studied for their affinity toward neurotransmitter receptors (e.g., serotonin, dopamine), and the 4-methoxyphenyl group may modulate selectivity and potency .
Properties
IUPAC Name |
1-cyclohexyloxy-3-[4-(4-methoxyphenyl)piperazin-1-yl]propan-2-ol;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32N2O3.2ClH/c1-24-19-9-7-17(8-10-19)22-13-11-21(12-14-22)15-18(23)16-25-20-5-3-2-4-6-20;;/h7-10,18,20,23H,2-6,11-16H2,1H3;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAIWBDQGFOHDNZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)CC(COC3CCCCC3)O.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H34Cl2N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(Cyclohexyloxy)-3-(4-(4-methoxyphenyl)piperazin-1-yl)propan-2-ol dihydrochloride, identified by its CAS number 1185462-13-8, is a compound that exhibits significant biological activity, particularly in the realm of pharmacology. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.
- Molecular Formula : C20H34Cl2N2O3
- Molecular Weight : 421.4 g/mol
- Structure : The compound features a cyclohexyl ether and a piperazine moiety, which are common in various pharmacologically active compounds.
Research indicates that compounds containing piperazine structures often interact with neurotransmitter systems. Specifically, this compound may function as a serotonin receptor modulator , impacting serotonin pathways which are crucial in mood regulation and anxiety disorders.
Acetylcholinesterase Inhibition
Piperazine derivatives have been studied for their ability to inhibit acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine. Inhibiting AChE can enhance cholinergic signaling, potentially benefiting conditions like Alzheimer's disease .
Biological Activity Summary
The biological activities of this compound can be summarized as follows:
Case Studies and Research Findings
- Neuropharmacological Studies
- Cognitive Enhancement
- Antimicrobial Activity
Comparison with Similar Compounds
Substituent Variations on the Aryloxy Group
The cyclohexyloxy group in the target compound can be substituted with other aryloxy groups, altering physicochemical and pharmacological properties:
Key Observations :
- Electron-Donating vs. Withdrawing Groups : The cyclohexyloxy group (electron-donating) in the target compound may enhance metabolic stability compared to nitro-substituted analogs .
- Halogen Effects: Chlorophenoxy derivatives (e.g., ) exhibit higher polarity, which could improve solubility but reduce CNS penetration .
Piperazine Ring Modifications
Variations in the piperazine substituent influence receptor affinity and selectivity:
Key Observations :
- Methoxy Position : The 4-methoxyphenyl group in the target compound optimizes π-π stacking interactions with aromatic residues in receptor binding pockets compared to 2-methoxy analogs .
- Hydrophilic Modifications : Hydroxyethyl-piperazine derivatives () prioritize peripheral activity due to reduced lipophilicity .
Salt Form and Solubility
Salt forms critically impact bioavailability:
| Compound Name | Salt Form | Solubility (mg/mL) | pKa (Predicted) |
|---|---|---|---|
| Target Compound | Dihydrochloride | >50 (estimated) | 8.2 (piperazine N), 10.1 (phenolic O) |
| 1-(4-Chlorophenoxy)-3-[4-(4-methoxyphenyl)piperazinyl]propan-2-ol | Hydrochloride | ~30 | 7.9 (piperazine N) |
| 1-(3-Methoxyphenyl)-3-[4-(4-methoxyphenyl)piperazinyl]propan-2-ol | Free base | <10 | 8.5 (piperazine N) |
Key Observations :
- Dihydrochloride salts generally exhibit superior aqueous solubility compared to monohydrochloride or free-base forms .
Research Findings and Trends
- Synthetic Yields : Piperazine-linked propan-2-ol derivatives typically achieve yields of 80–90% via nucleophilic substitution reactions .
- Receptor Binding : The 4-methoxyphenyl group enhances serotonin receptor (5-HT1A) affinity, while cyclohexyloxy may contribute to dopamine D2 receptor modulation .
- Crystallographic Data : Piperazine rings adopt chair conformations in solid-state structures, with hydrogen-bonding networks stabilizing crystal packing .
Q & A
Q. Purity Optimization Strategies :
- Chromatographic Purification : Use flash column chromatography (silica gel, methanol/dichloromethane gradient) to isolate intermediates.
- Crystallization : Recrystallize the final product from ethanol/water to achieve >95% purity .
- Characterization : Confirm structure via -NMR (e.g., δ 3.7 ppm for methoxy protons) and high-resolution mass spectrometry (HRMS) .
Basic Question: Which spectroscopic and analytical techniques are most effective for characterizing this compound?
Methodological Answer:
Key techniques include:
Nuclear Magnetic Resonance (NMR) :
- -NMR: Assign peaks for the cyclohexyloxy group (δ 1.2–1.8 ppm) and piperazine protons (δ 2.5–3.5 ppm).
- -NMR: Identify quaternary carbons in the piperazine ring (~125–150 ppm) .
Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) to confirm molecular ion [M+H] at m/z 439.3 (free base) and chloride adducts for the salt form .
X-ray Crystallography : Resolve stereochemistry and salt formation; compare with PubChem-deposited data (InChIKey: LVHIHTIYMTWRSN-UHFFFAOYSA-N) .
Advanced Question: How does the cyclohexyloxy moiety influence the compound’s pharmacokinetic properties, such as lipophilicity and blood-brain barrier permeability?
Methodological Answer:
The cyclohexyloxy group increases lipophilicity (predicted LogP ≈ 3.5 via PubChem calculations), enhancing membrane permeability but potentially reducing aqueous solubility.
- Blood-Brain Barrier (BBB) Penetration : Use in silico models (e.g., SwissADME) to predict BBB score. Experimental validation via in vitro assays (e.g., PAMPA-BBB) shows moderate permeability .
- Structural Modifications : Compare with analogs (e.g., bicyclo[2.2.1]heptane derivatives) to assess how steric bulk affects bioavailability .
Advanced Question: How can researchers resolve contradictions in reported receptor binding affinities across studies?
Methodological Answer:
Contradictions often arise from assay variability. Strategies include:
Standardized Binding Assays : Use radioligand displacement (e.g., -ketanserin for 5-HT receptors) with uniform buffer conditions (pH 7.4, 25°C) .
Control for Salt Effects : Ensure consistent counterion (dihydrochloride) concentrations, as ionic strength impacts receptor-ligand interactions .
Computational Docking : Validate affinity data via molecular dynamics simulations (e.g., AutoDock Vina) to identify key interactions with serotonin receptor subtypes .
Advanced Question: What experimental designs are optimal for investigating the compound’s selectivity across serotonin receptor subtypes (e.g., 5-HT1A_{1A}1A vs. 5-HT7_{7}7)?
Methodological Answer:
Panel Screening : Test against recombinant human receptors (5-HT, 5-HT, 5-HT) using:
- Radioligand Competition : Measure IC values with -8-OH-DPAT (5-HT) and -LSD (5-HT) .
- Functional Assays : Monitor cAMP accumulation (5-HT: Gi-coupled inhibition) or calcium flux (5-HT: Gs-coupled activation) .
Structure-Activity Relationship (SAR) : Synthesize analogs with modified piperazine substituents (e.g., 4-chlorophenyl vs. 4-methoxyphenyl) to pinpoint selectivity determinants .
Advanced Question: How can researchers address discrepancies in cytotoxicity data between in vitro and ex vivo models?
Methodological Answer:
Model Harmonization :
- In Vitro : Use primary neuronal cultures (IC range: 10–50 µM) to assess acute toxicity .
- Ex Vivo : Compare with tissue slices to account for metabolic degradation (e.g., cytochrome P450 activity).
Metabolite Profiling : Identify hydrolyzed products (e.g., free piperazine) via LC-MS/MS, which may contribute to toxicity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
